Bis(cyano-C)cuprate(1-)

Description

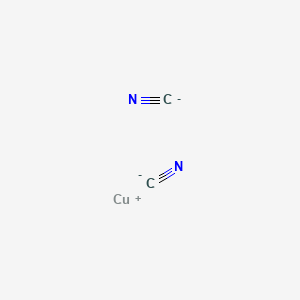

Bis(cyano-C)cuprate(1−), also known as potassium dicyanocuprate(I) (KCu(CN)₂), is a copper(I) cyanide complex with the molecular formula C₂CuKN₂ and a molecular weight of 154.68 g/mol . It crystallizes in monoclinic prisms with a density of 2.38 g/cm³ and is practically insoluble in water but soluble in dimethyl sulfoxide (DMSO) . This compound is primarily used in electroplating copper and brass due to its stability in cyanide-based plating baths . Its structure consists of a linear [Cu(CN)₂]⁻ anion coordinated to potassium ions, with κC-bonded cyanide ligands .

Properties

CAS No. |

18973-62-1 |

|---|---|

Molecular Formula |

C2CuN2- |

Molecular Weight |

115.58 g/mol |

IUPAC Name |

copper(1+);dicyanide |

InChI |

InChI=1S/2CN.Cu/c2*1-2;/q2*-1;+1 |

InChI Key |

FKUKJMKUXQUDHB-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[Cu+] |

Other CAS No. |

18973-62-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Compositional Differences

Potassium Tetracyanocuprate(I) (K₃Cu(CN)₄, CAS 14263-73-1)

- Formula : C₄CuK₃N₄

- Molecular Weight : 283.83 g/mol .

- Structure: Tetrahedral [Cu(CN)₄]³⁻ anion with four cyanide ligands, compared to the linear [Cu(CN)₂]⁻ in Bis(cyano-C)cuprate(1−).

- Applications : Used in specialized electroplating processes requiring higher cyanide content.

Sodium Bis(cyano-C)cuprate(1−) (NaCu(CN)₂, CAS 13715-19-0)

- Formula : C₂CuN₂Na

- Molecular Weight : ~138.5 g/mol (calculated).

Disodium Tri(cyano-C)cuprate(2−) (Na₂Cu(CN)₃, CAS 14264-31-4)

- Formula : C₃CuN₃Na₂

- Structure : Trigonal planar [Cu(CN)₃]²⁻ anion with three cyanide ligands .

- Applications : Used in cyanide-rich industrial solutions for metal surface treatment.

Potassium Dicyanoargentate(I) (KAg(CN)₂, CAS 13967-50-5)

- Formula : C₂AgKN₂

- Molecular Weight : 199.01 g/mol (calculated).

- Key Difference : Silver (Ag⁺) replaces copper, making it suitable for silver electroplating .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.